molecular formula C28H28ClN3O3 B2929394 N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893789-89-4

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2929394
CAS No.: 893789-89-4
M. Wt: 490
InChI Key: AFKVTGAUBNSAMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chloromethylphenyl and ethylphenylamino substituents. Common reagents used in these reactions include various chlorinating agents, amines, and methoxy compounds under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs targeting various diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with similar phenolic structures.

    Quinoline Derivatives: Compounds with a quinoline core, known for their diverse biological activities.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-4-19-6-10-23(11-7-19)30-16-21-13-20-8-12-24(35-3)15-26(20)32(28(21)34)17-27(33)31-25-14-22(29)9-5-18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKVTGAUBNSAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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